

Technical Guide: Physicochemical Properties of 2-[3-(Difluoromethoxy)phenyl]acetic Acid

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Compound of Interest

2-[3-

Compound Name: (difluoromethoxy)phenyl]acetic
Acid

Cat. No.: B1304703

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[3-(Difluoromethoxy)phenyl]acetic acid is a fluorinated derivative of phenylacetic acid. The introduction of the difluoromethoxy group at the meta-position of the phenyl ring is anticipated to significantly influence its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the available data on the physicochemical properties of this compound, alongside established experimental protocols for their determination. This information is critical for researchers in drug discovery and development, aiding in the formulation, delivery, and understanding of the biological behavior of this and structurally related molecules.

Physicochemical Properties

A comprehensive search for experimentally determined physicochemical properties of **2-[3-(difluoromethoxy)phenyl]acetic acid** reveals a notable lack of specific data in publicly accessible literature. However, by examining data for the parent compound, phenylacetic acid, and structurally similar fluorinated analogues, we can establish a predictive framework.

Property	2-[3-(Difluoromethoxy)phenyl]acetic acid (Predicted/Comparative Data)	Phenylacetic Acid (Experimental Data)	2-(4-(Difluoromethoxy)phenyl)acetic acid (Experimental Data)
Molecular Formula	C ₉ H ₈ F ₂ O ₃	C ₈ H ₈ O ₂	C ₉ H ₈ F ₂ O ₃
Molecular Weight (g/mol)	202.15[1][2]	136.15	202.16
Melting Point (°C)	No experimental data found. Predicted to be a solid at room temperature.	76.5[1]	No experimental data found.
Boiling Point (°C)	No experimental data found.	265.5[1]	300.1 ± 37.0[3][4]
pKa	No experimental data found. The difluoromethoxy group is electron-withdrawing and is expected to decrease the pKa relative to phenylacetic acid.	4.25[1]	No experimental data found.
logP (Octanol-Water Partition Coefficient)	No experimental data found. The fluorine atoms are expected to increase lipophilicity compared to phenylacetic acid.	1.41	No experimental data found.
Water Solubility (mg/L at 25°C)	No experimental data found. Expected to have limited aqueous solubility.	17,300	No experimental data found.

Experimental Protocols

While specific experimental protocols for **2-[3-(difluoromethoxy)phenyl]acetic acid** are not available, the following are standard methodologies for determining the key physicochemical properties of organic acids.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Methodology:

- A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range.^[5]
^[6] A narrow melting range is indicative of a pure compound.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Potentiometric titration is a precise method for its determination.^[3]^[7]^[8]

Methodology:

- A standard solution of the acidic compound is prepared in a suitable solvent (typically water or a water/co-solvent mixture for sparingly soluble compounds).
- A calibrated pH electrode is immersed in the solution.
- A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
- The pH of the solution is recorded after each addition of the titrant.

- The equivalence point, where the acid has been completely neutralized by the base, is determined from the titration curve (a plot of pH versus the volume of titrant added).
- The pKa is the pH at which half of the acid has been neutralized.[3][8]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for its determination.[9][10][11][12]

Methodology:

- A solution of the compound is prepared in one of the two immiscible solvents, typically n-octanol and water (or a buffer of a specific pH for determining logD for ionizable compounds).[9][10][12]
- The two phases are placed in a flask and shaken vigorously to allow for the partitioning of the compound between the two layers until equilibrium is reached.[9][10]
- The two phases are then separated.
- The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
- The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
- The logP is the logarithm (base 10) of the partition coefficient.[12]

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's bioavailability.

Methodology:

- An excess amount of the solid compound is added to a known volume of water or a buffer solution in a sealed container.
- The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).
- The suspension is then filtered to remove the undissolved solid.
- The concentration of the dissolved compound in the clear filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Biological Context and Potential Signaling Pathways

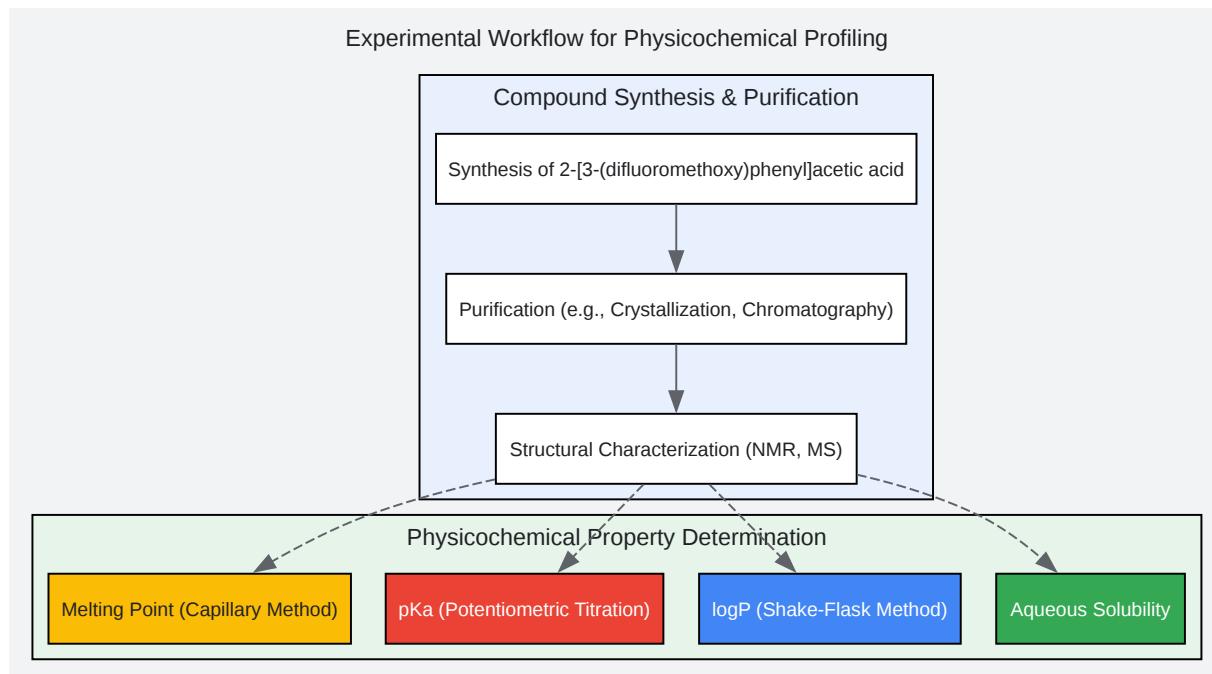
While no specific biological activity or signaling pathway has been definitively associated with **2-[3-(difluoromethoxy)phenyl]acetic acid** in the reviewed literature, its structural motifs suggest potential areas of interest for researchers.

- Phenylacetic Acid Derivatives: Phenylacetic acid itself and its derivatives are known to possess a range of biological activities. For instance, some are utilized as anti-inflammatory agents.[13][14] Phenylacetic acid is also a known human metabolite.[15]
- Difluoromethoxy Group: The inclusion of a difluoromethoxy group can significantly alter the metabolic stability and lipophilicity of a molecule.[16] This group is often used by medicinal chemists as a bioisostere for other functional groups to improve the pharmacokinetic properties of a drug candidate.[17] The difluoromethyl group can act as a lipophilic hydrogen bond donor, potentially influencing drug-target interactions.[17][18]

Given these characteristics, **2-[3-(difluoromethoxy)phenyl]acetic acid** could be investigated for its potential as a modulator of various biological pathways, particularly those involved in inflammation or metabolic processes.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the key physicochemical properties discussed.

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Caption: A generalized workflow for the synthesis, purification, and physicochemical characterization of **2-[3-(difluoromethoxy)phenyl]acetic acid**.

Conclusion

This technical guide summarizes the currently available, albeit limited, physicochemical data for **2-[3-(difluoromethoxy)phenyl]acetic acid**. While experimental values for this specific compound are scarce, the provided standard protocols offer a clear path for researchers to determine these crucial parameters. The structural relationship to biologically active phenylacetic acids and the presence of the metabolically influential difluoromethoxy group suggest that further investigation into the biological activities of this compound is warranted. The methodologies and comparative data presented here serve as a valuable resource for scientists and professionals engaged in the development of novel therapeutics.

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